molecular formula C6H13NO B1442035 trans-4-Methyl-piperidin-3-OL CAS No. 374822-48-7

trans-4-Methyl-piperidin-3-OL

Cat. No.: B1442035
CAS No.: 374822-48-7
M. Wt: 115.17 g/mol
InChI Key: HJZMLEOVXMKSOU-PHDIDXHHSA-N
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Description

trans-4-Methyl-piperidin-3-OL: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Biochemical Analysis

Biochemical Properties

Trans-4-Methyl-piperidin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . This interaction is characterized by a strong salt-bridge formation between the nitrogen atom of this compound and the receptor, inhibiting the binding of HIV-1 to the receptor and preventing viral entry.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of the CCR5 receptor, leading to altered signaling pathways that affect immune cell function . Additionally, this compound has been reported to impact gene expression by inhibiting the transcription of certain genes involved in viral replication and immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the CCR5 receptor, forming a salt-bridge interaction that inhibits the receptor’s activity . This inhibition prevents the binding of HIV-1 to the receptor, blocking viral entry into the cell. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in viral replication, further contributing to its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Degradation of this compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted through the urine. This compound has also been shown to affect metabolic flux, altering the levels of certain metabolites involved in energy production and immune responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments . This compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its activity and effectiveness in modulating cellular processes.

Chemical Reactions Analysis

Types of Reactions: trans-4-Methyl-piperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-4-Methyl-piperidin-3-OL has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R)-4-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZMLEOVXMKSOU-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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